3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H11FO3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125831. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A study on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles highlighted the potent cytotoxicity of these compounds in sensitive human breast cell lines, both ER+ and ER-. The investigation revealed the mono- and difluorinated benzothiazoles, including derivatives similar in structure to 3-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one, to exhibit significant antitumor activity. The compounds showed a unique biphasic dose-response relationship, indicative of their potential for pharmaceutical development in cancer treatment. The effectiveness of these compounds was attributed to their ability to induce cytochrome P450 CYP1A1, crucial for their antitumor specificity, without producing exportable metabolites that could reduce efficacy (Hutchinson et al., 2001).
DNA Binding and Antibacterial Properties
In another study focused on eco-sustainable synthesis, derivatives of 2-phenyl 1,3-benzodioxole, which share a structural similarity with this compound, were evaluated for their anticancer, DNA binding, and antibacterial properties. The research revealed that one of the synthesized compounds exhibited greater anticancer and antibacterial potency than standard reference compounds, highlighting the potential of such structures in medicinal chemistry. The DNA binding capacity of these compounds, particularly one derivative, demonstrated their potential as a foundation for further studies in anticancer and antibacterial therapies, showcasing the versatility and importance of this chemical framework in pharmaceutical research (Gupta et al., 2016).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDUHZGXYSYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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